molecular formula C13H8FNO4 B1322739 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde CAS No. 57388-43-9

2-(4-Fluorophenoxy)-5-nitrobenzaldehyde

Cat. No.: B1322739
CAS No.: 57388-43-9
M. Wt: 261.2 g/mol
InChI Key: ZOCQHKAJESMYCN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-5-nitrobenzaldehyde is an organic compound with the molecular formula C13H8FNO4 It is characterized by the presence of a fluorophenoxy group and a nitro group attached to a benzaldehyde core

Scientific Research Applications

2-(4-Fluorophenoxy)-5-nitrobenzaldehyde has a wide range of applications in scientific research, including:

  • Chemistry:

    • Used as an intermediate in the synthesis of various organic compounds.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology:

    • Investigated for its potential as a fluorescent probe in biological imaging.
    • Studied for its interactions with biological macromolecules.
  • Medicine:

    • Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
    • Evaluated for its antimicrobial and anticancer properties.
  • Industry:

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the development of advanced materials with specific properties.

Safety and Hazards

“2-(4-Fluorophenoxy)-5-nitrobenzaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde typically involves the nitration of 2-(4-Fluorophenoxy)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-5-nitrobenzaldehyde undergoes various chemical reactions, including:

  • Reduction:

      Reagents: Hydrogen gas (H2), Palladium on carbon (Pd/C)

      Conditions: Room temperature, atmospheric pressure

      Product: 2-(4-Fluorophenoxy)-5-aminobenzaldehyde

  • Substitution:

      Reagents: Halogenating agents (e.g., Chlorine, Bromine)

      Conditions: Room temperature, solvent (e.g., Dichloromethane)

      Product: Halogenated derivatives of this compound

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), acidic or basic medium

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, Nucleophiles (e.g., Ammonia, Amines)

Major Products Formed

    Reduction: 2-(4-Fluorophenoxy)-5-aminobenzaldehyde

    Substitution: Halogenated derivatives, Amino derivatives

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The fluorophenoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenoxy)benzaldehyde
  • 4-(2-Fluorophenoxy)benzaldehyde
  • 2-(4-Fluorophenoxy)-5-aminobenzaldehyde

Uniqueness

2-(4-Fluorophenoxy)-5-nitrobenzaldehyde is unique due to the presence of both a fluorophenoxy group and a nitro group, which impart distinct chemical and physical properties

Properties

IUPAC Name

2-(4-fluorophenoxy)-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-10-1-4-12(5-2-10)19-13-6-3-11(15(17)18)7-9(13)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCQHKAJESMYCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

448 G. of 4-fluoro-phenol and 742 g. of 2-chloro-5-nitro-benzaldehyde are added to a solution of 184 g. of sodium hydroxide in 7.4 liters of water. The mixture is then left to cool to room temperature. The precipitate is removed by filtration, washed carefully with water, and there is obtained 2-(4-fluoro-phenoxy)-5-nitro-benzaldehyde, having a melting point of 125°-126° C.
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